Pericalline

描述

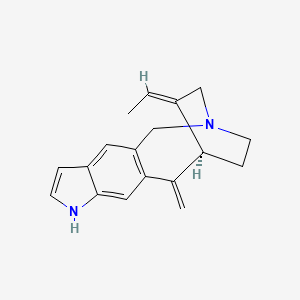

Structure

3D Structure

属性

CAS 编号 |

3463-93-2 |

|---|---|

分子式 |

C18H20N2 |

分子量 |

264.4 g/mol |

IUPAC 名称 |

(13S,14E)-14-ethylidene-12-methylidene-1,8-diazatetracyclo[11.2.2.03,11.05,9]heptadeca-3(11),4,6,9-tetraene |

InChI |

InChI=1S/C18H20N2/c1-3-13-10-20-7-5-16(13)12(2)17-9-18-14(4-6-19-18)8-15(17)11-20/h3-4,6,8-9,16,19H,2,5,7,10-11H2,1H3/b13-3-/t16-/m0/s1 |

InChI 键 |

YBWKMVPRGFJPHD-LELDJUSMSA-N |

SMILES |

CC=C1CN2CCC1C(=C)C3=C(C2)C=C4C=CNC4=C3 |

手性 SMILES |

C/C=C\1/CN2CC[C@H]1C(=C)C3=C(C2)C=C4C=CNC4=C3 |

规范 SMILES |

CC=C1CN2CCC1C(=C)C3=C(C2)C=C4C=CNC4=C3 |

同义词 |

apparicine pericalline |

产品来源 |

United States |

Methodologies for Isolation and Origin Specific Research

Advanced Extraction and Chromatographic Purification Techniques from Plant Matrices

The isolation of pericalline from plant sources, primarily from species within the Apocynaceae family such as Catharanthus and Tabernaemontana, involves a multi-step process that begins with extraction, followed by purification to yield the pure compound.

Initial extraction of alkaloids from plant material, such as the roots or leaves, is typically achieved using various solvents and techniques. Methanol has been demonstrated to be a particularly suitable solvent for the extraction of ibogan-type alkaloids, a class to which this compound belongs. nih.gov Common extraction methods include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). nih.gov These modern methods are often favored for their efficiency and reduced extraction times. For instance, MAE has been shown to be the most efficient method for extracting certain alkaloids when compared to traditional techniques. nih.gov Supercritical fluid extraction (SFE) using supercritical CO2 with a co-solvent like ethanol (B145695) is another advanced method that has been successfully employed for the extraction of indole (B1671886) alkaloids from Tabernaemontana catharinensis. researchgate.net

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes a series of purification steps. Chromatographic techniques are central to the purification of this compound. A common approach involves an initial acid-base extraction to separate the alkaloids from other non-basic compounds. The resulting alkaloid-rich fraction is then subjected to various chromatographic methods.

Column chromatography is a fundamental technique used for the initial fractionation of the crude alkaloid extract. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation. Further purification is often accomplished using more advanced and higher-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound. universiteitleiden.nl Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is frequently used for the separation of alkaloids. universiteitleiden.nl The use of a Diode-Array Detector (DAD) with HPLC allows for the simultaneous monitoring of the elution profile at multiple wavelengths, aiding in the identification of the target compound based on its UV spectrum. universiteitleiden.nl

A typical purification workflow might involve the following steps:

Grinding of dried plant material (e.g., roots).

Extraction with a suitable solvent (e.g., methanol).

Acid-base partitioning to isolate the alkaloid fraction.

Fractionation of the alkaloid extract by column chromatography.

Final purification of this compound-containing fractions by preparative HPLC.

Influence of Source Organism Phenotypes on this compound Production Profiles

The production of this compound, like other secondary metabolites, is not uniform and can be significantly influenced by the phenotype of the source organism. The phenotype, which encompasses the observable characteristics of a plant, is a result of the interplay between its genetic makeup (genotype) and environmental factors.

Studies on Catharanthus roseus, a well-known producer of various indole alkaloids, have shown that the concentration and profile of these compounds can vary considerably between different cultivars. nih.gov For instance, a screening of 64 different cultivars of C. roseus revealed significant differences in the concentrations of vindoline (B23647) and catharanthine, which are biosynthetically related to this compound. nih.gov This suggests that genetic factors play a crucial role in determining the baseline production levels of these alkaloids. Research has identified eight distinct varieties of C. roseus in a specific region based on morphological and anatomical differences, with most of these characteristics showing significant diversity. smujo.id

Environmental conditions also exert a strong influence on the biosynthesis of alkaloids. Abiotic stresses such as drought, salinity, and UV irradiation have been shown to alter the production of secondary metabolites in plants. nih.govfrontiersin.org In C. roseus, drought stress has been observed to lead to a markedly higher concentration of alkaloids compared to well-watered plants. nih.gov Similarly, subjecting C. roseus plants to a binary stress of UV-B irradiation and dark incubation resulted in a significant increase in the content of several indole alkaloids. frontiersin.orgisca.in These stress responses are thought to be part of the plant's defense mechanism.

The age of the plant and the specific organ also play a critical role in the accumulation of alkaloids. In C. roseus, the levels of monoindole alkaloids have been observed to decrease with leaf aging, while bisindole alkaloids increase. universiteitleiden.nl Furthermore, the distribution of alkaloids varies significantly between different plant organs, with roots often accumulating a different profile of alkaloids compared to leaves and flowers. universiteitleiden.nlijert.org

Quantitative Assessment of this compound Content in Diverse Biological Samples

Accurate quantification of this compound in various biological samples, such as different plant organs or extracts, is essential for phytochemical studies, quality control of herbal products, and understanding its biosynthesis. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most widely used technique for the quantitative analysis of this compound. universiteitleiden.nlmeasurlabs.comrsc.org

For quantitative analysis, a calibration curve is typically constructed using a pure standard of this compound. universiteitleiden.nl This involves preparing a series of standard solutions of known concentrations and measuring their corresponding peak areas using HPLC. The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve. The use of a Diode-Array Detector (DAD) provides spectral information that can confirm the identity of the this compound peak in the chromatogram. universiteitleiden.nl

More advanced analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offer even greater sensitivity and selectivity for quantitative analysis. measurlabs.comrsc.org HPLC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the precise identification and quantification of compounds even at very low concentrations in complex matrices. measurlabs.com Tandem mass spectrometry (MS/MS) can further enhance specificity by monitoring specific fragmentation patterns of the target analyte. organomation.comcreative-proteomics.com

A study on the distribution of terpenoid indole alkaloids in different organs of Catharanthus roseus utilized a rapid and simple reversed-phase HPLC-DAD method for the simultaneous quantification of several alkaloids, including vindolinine (B1262840) (a synonym for this compound). universiteitleiden.nl The results from this study provide a clear example of the quantitative variation of this alkaloid in different parts of the plant.

The following interactive data table summarizes the quantitative findings for vindolinine (this compound) in various organs of Catharanthus roseus.

Data sourced from a study on the quantitative analysis of terpenoid indole alkaloids in Catharanthus roseus organs. universiteitleiden.nl

Another study investigating the impact of binary stress (UV-B irradiation and dark incubation) on C. roseus leaves provides quantitative data on the changes in the content of various alkaloids. While this compound was not explicitly quantified, the data for related indole alkaloids demonstrates the significant impact of environmental stress on their production.

Data illustrating the effect of binary stress on the content of various indole alkaloids in Catharanthus roseus leaves. frontiersin.org

Sophisticated Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

NMR spectroscopy is the most powerful tool for elucidating the intricate carbon-hydrogen framework of complex natural products like pericalline. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms can be mapped out.

Early NMR decoupling experiments were pivotal in distinguishing this compound from the structurally similar alkaloid, uleine (B1208228). wikipedia.org These studies revealed that this compound lacks the N-methyl signal present in uleine and instead possesses a methylenic carbon between the nitrogen atom and the indole (B1671886) ring system, a key differentiating feature. wikipedia.org

Modern high-field NMR provides a comprehensive picture of the molecule's structure. In the ¹H-NMR spectrum of this compound (run in DMSO-d₆), characteristic signals for the indole N-H proton appear at a downfield chemical shift (δ 11.16 ppm), while the aromatic protons of the indole ring are observed between δ 7.00 and 7.34 ppm. jabonline.in The olefinic protons of the two exocyclic double bonds resonate in the region of δ 5.45–5.75 ppm. jabonline.in

The ¹³C-NMR spectrum is equally informative, accounting for all 17 carbon atoms in the structure. jabonline.in These signals are classified into eight aromatic carbons, four olefinic carbons, four methylene (B1212753) carbons, and one methyl carbon. jabonline.in The integration of 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous assignment of these signals. For instance, HMBC experiments establish long-range (2-3 bond) correlations between protons and carbons, which are essential for connecting the various spin systems and confirming the pentacyclic core structure. conicet.gov.ar

| ¹³C NMR Chemical Shift (δ ppm) | ¹H NMR Chemical Shift (δ ppm) | Assignment |

| 141.6 | - | C (Quaternary, Olefinic) |

| 136.1 | - | C (Quaternary, Aromatic) |

| 134.5 | - | C (Quaternary, Aromatic) |

| 133.0 | - | C (Quaternary, Olefinic) |

| 128.4 | 7.00-7.34 (m) | CH (Aromatic) |

| 123.6 | 7.00-7.34 (m) | CH (Aromatic) |

| 123.1 | 7.00-7.34 (m) | CH (Aromatic) |

| 119.5 | 5.45-5.75 (m) | CH (Olefinic) |

| 118.4 | 5.45-5.75 (m) | CH₂ (Olefinic) |

| 116.0 | - | C (Quaternary, Aromatic) |

| 115.8 | 7.00-7.34 (m) | CH (Aromatic) |

| 111.3 | 11.16 (br s) | Indole N-H |

| 53.5 | - | CH₂ (Aliphatic) |

| 51.9 | - | CH (Aliphatic) |

| 44.9 | - | CH₂ (Aliphatic) |

| 34.1 | - | CH₂ (Aliphatic) |

| 13.5 | 2.01 (s) | CH₃ (Methyl) |

Note: Data obtained in DMSO-d₆. Chemical shifts are referenced to the solvent signal. Assignments are based on published data and spectroscopic principles. jabonline.in

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRESIMS) provides an exact mass measurement, which is used to calculate the molecular formula with high confidence. For this compound, the molecular formula is C₁₈H₂₀N₂. In positive-ion mode electrospray ionization, it is observed as the protonated molecular ion, [M+H]⁺, with a measured m/z of 265.12, consistent with the calculated mass for C₁₈H₂₁N₂⁺. jabonline.in

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry induces fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural clues. msu.eduwikipedia.org For alkaloids containing a nitrogen atom, a common fragmentation pathway is α-cleavage, where the bond adjacent to the C-N bond breaks. wikipedia.orglibretexts.org This process is driven by the stabilization of the resulting positive charge on the nitrogen atom. Analysis of these fragments helps to confirm the structure of the aliphatic portions of the molecule and the connectivity around the nitrogen atoms.

X-ray Crystallography for Solid-State Structural Conformation (if applicable to this compound or its derivatives)

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and absolute stereochemistry. researchgate.netnih.gov The technique requires a high-quality single crystal of the compound, which is irradiated with X-rays to produce a diffraction pattern. researchgate.netmdpi.com

While X-ray diffraction analysis has been successfully used to confirm the structures of many complex indole alkaloids, including related bisindole and modified Aspidosperma alkaloids, a specific single-crystal X-ray structure for this compound itself has not been reported in the surveyed scientific literature. nih.govocr.org.uk The successful application of this technique to related, often more complex, alkaloids underscores its power in definitively establishing the complete stereochemical and conformational details of such molecules. researchgate.net

Chiroptical Spectroscopies (e.g., ECD, ORD) for Absolute Configuration Determination

This compound is a chiral molecule, and determining its absolute configuration is a critical component of its full structural characterization. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. libretexts.org

For complex alkaloids, the modern gold standard involves a combination of experimental ECD measurements and quantum mechanical calculations. researchgate.net The experimental ECD spectrum is compared with theoretical spectra calculated for different possible stereoisomers using Time-Dependent Density Functional Theory (TDDFT). researchgate.netunapiquitos.edu.pe A strong correlation between the experimental spectrum and the calculated spectrum for one specific isomer allows for a confident assignment of the absolute configuration. specac.comnobraintoosmall.co.nz This approach has become routine for establishing the stereochemistry of Aspidosperma and other monoterpenoid indole alkaloids, providing data that is complementary to NMR and MS. specac.comnobraintoosmall.co.nz

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is an excellent method for identifying the functional groups present. wikipedia.org An IR spectrum provides a characteristic molecular "fingerprint" that is unique to the compound.

N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ for the indole N-H group.

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

C=C stretch: Bands in the 1600-1680 cm⁻¹ region for the exocyclic double bonds and in the 1450-1600 cm⁻¹ range for the aromatic ring. unapiquitos.edu.pe

C-N stretch: Absorptions in the 1000-1250 cm⁻¹ region.

These data confirm the presence of the key functional moieties within the this compound structure.

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The definitive structural elucidation of this compound is a prime example of the power of integrating multiple spectroscopic techniques. No single method alone can provide the complete picture. The process is a synergistic puzzle-solving exercise:

Mass Spectrometry provides the starting point by yielding the molecular formula (C₁₈H₂₀N₂). jabonline.in

Vibrational (IR) Spectroscopy confirms the presence of key functional groups like the indole N-H, aromatic rings, and olefinic C=C bonds.

1D NMR (¹H and ¹³C) provides a detailed map of the hydrogen and carbon environments, including their chemical shifts and multiplicities. jabonline.in

2D NMR (COSY, HSQC, HMBC) connects these individual atoms, allowing for the assembly of the complete carbon-hydrogen framework and confirmation of the complex, bridged pentacyclic ring system. conicet.gov.ar

Chiroptical Spectroscopy (ECD) , when combined with computational methods, would provide the final piece of the puzzle by establishing the absolute configuration of the chiral centers. researchgate.netnobraintoosmall.co.nz

Together, this suite of modern spectroscopic tools allows for the comprehensive and unambiguous characterization of this compound, building upon and confirming the foundational work performed by early pioneers in natural product chemistry. wikipedia.org

Comprehensive Synthetic Chemistry and Total Synthesis Approaches

Strategic Considerations in Pericalline Total Synthesis Design

The synthetic design for this compound, and by extension apparicine (B207867), is dominated by the formidable task of constructing the strained 1-azabicyclo[4.2.2]decane core fused to an indole (B1671886) system. Key strategic considerations revolve around the formation of this bridged system and the installation of the exocyclic ethylidene group with the correct geometry.

Two primary retrosynthetic disconnections have emerged in the literature. The first and most prominent approach involves the late-stage formation of the final C-N or C-C bond to close the bridged ring system. This strategy often employs powerful transition-metal-catalyzed reactions. A second key consideration is the management of the indole nucleus's reactivity and the stereoselective introduction of substituents on the piperidine (B6355638) ring.

The research groups of Bennasar and Solé have been instrumental in developing synthetic routes toward the apparicine class of alkaloids. Their strategies often involve the initial construction of a tricyclic intermediate containing the azocino[4,3-b]indole core, which is then elaborated to form the final tetracyclic structure. acs.orgnih.gov

Enantioselective and Diastereoselective Synthetic Pathways

The pursuit of enantiomerically pure this compound and related alkaloids has necessitated the development of asymmetric synthetic routes. While racemic syntheses have been accomplished, the focus has shifted towards methods that establish the key stereocenters in a controlled manner.

One notable strategy for achieving enantioselectivity involves the use of chiral auxiliaries or catalysts at an early stage of the synthesis. For instance, in approaches targeting related Aspidosperma alkaloids, enantioselective deprotonation of a prochiral cyclohexanone (B45756) has been employed to introduce chirality. rsc.org Although not directly applied to this compound in the reviewed literature, such strategies are conceptually relevant.

Diastereoselectivity is a major challenge in the construction of the bridged tetracyclic system. The intramolecular Heck cyclization, a key step in several syntheses, can potentially lead to the formation of multiple diastereomers. The stereochemical outcome of this reaction is highly dependent on the substrate's conformation and the reaction conditions. The work by Bennasar, Zulaica, and Solé on the total synthesis of (±)-apparicine highlights the challenges and successes in controlling the diastereoselectivity of the crucial ring-closing steps. thieme-connect.comresearchgate.net

In the synthesis of related indole alkaloids, diastereoselective reductions and alkylations are often employed to set the stereochemistry of the piperidine ring substituents prior to the formation of the bridged system. These methods rely on substrate control, where the existing stereocenters direct the approach of the reagents to achieve the desired diastereomer.

Development of Key Stereocontrolled Transformations

The successful synthesis of this compound's core structure hinges on the application of powerful and stereocontrolled chemical reactions. Two transformations have proven to be particularly pivotal: ring-closing metathesis (RCM) and the intramolecular Heck cyclization.

Ring-Closing Metathesis (RCM)

RCM has been effectively utilized to construct the eight-membered azocino[4,3-b]indole ring system, a key tricyclic intermediate in the synthesis of apparicine. acs.orgnih.gov This reaction, often catalyzed by Grubbs-type ruthenium catalysts, allows for the formation of the medium-sized ring from a diene precursor tethered to the indole nucleus. organic-chemistry.orgsigmaaldrich.com The efficiency of the RCM step is a testament to its power in forming challenging ring systems that are prevalent in natural products. nih.govresearchgate.net

| Reaction | Catalyst | Key Intermediate | Significance |

| Ring-Closing Metathesis | Grubbs catalyst (e.g., Grubbs II) | Azocino[4,3-b]indole | Formation of the 8-membered ring |

Intramolecular Heck Cyclization

The intramolecular Heck reaction is a cornerstone of many synthetic approaches to the apparicine skeleton, enabling the formation of the strained 1-azabicyclo[4.2.2]decane framework. acs.orgresearchgate.netscispace.com This palladium-catalyzed reaction facilitates the coupling of a vinyl halide with an alkene within the same molecule to forge the critical carbon-carbon bond that closes the bridged system. acs.org A significant advantage of this strategy is the concomitant installation of the exocyclic ethylidene group. nih.gov The diastereoselectivity of this transformation is a crucial factor, and extensive optimization of reaction conditions, including the choice of palladium catalyst, ligands, and solvent, is often necessary to achieve the desired stereochemical outcome. scispace.com

| Reaction | Catalyst System | Key Transformation | Significance |

| Intramolecular Heck Cyclization | Palladium catalyst (e.g., Pd(OAc)2) with a phosphine (B1218219) ligand | Vinyl halide-alkene coupling | Formation of the 1-azabicyclo[4.2.2]decane core and exocyclic ethylidene group |

Fragment Coupling and Late-Stage Functionalization Strategies

Convergent synthetic strategies, which involve the coupling of complex molecular fragments, offer an efficient route to the core structure of this compound-related alkaloids. One such approach, developed by Weinreb's group for the apparicine class, utilizes an intermolecular conjugate addition of an indole ester enolate to a nitrosoalkene derived from a piperidine precursor. researchgate.netbeilstein-journals.org This key C-C bond-forming reaction is followed by a reductive cyclization to assemble the tetracyclic skeleton. researchgate.net

Late-stage functionalization is another powerful strategy that allows for the diversification of advanced intermediates to access a range of natural products. nih.govscispace.com In the context of Aspidosperma alkaloid synthesis, this can involve the introduction or modification of functional groups on the aromatic ring or the aliphatic core in the final stages of the synthesis. While specific examples for this compound are not detailed, the concept of late-stage C-H oxidation has been successfully applied to related systems, demonstrating the potential for this approach. nih.govscispace.com

Biomimetic Synthetic Routes

Biomimetic synthesis, which seeks to mimic nature's biosynthetic pathways, offers an elegant and often efficient approach to complex natural products. A plausible biomimetic route to apparicine, and by extension this compound, involves the oxidative transformation of pericine (B1237748) (also known as subincanadine E). researchgate.netcapes.gov.br

This transformation can be achieved in the laboratory through a modified Polonovski reaction, specifically the Polonovski-Potier reaction. researchgate.netresearchgate.netcapes.gov.br In this sequence, pericine is first oxidized to its N-oxide. Treatment of the N-oxide with trifluoroacetic anhydride (B1165640) (TFAA) generates an electrophilic iminium ion intermediate. This intermediate then undergoes a cyclization and rearrangement process to yield apparicine. researchgate.netnih.govresearchgate.net This biomimetic conversion provides strong evidence for the biosynthetic relationship between these alkaloids and showcases the power of emulating nature's strategies in the laboratory. researchgate.netcapes.gov.brnih.gov

| Reaction | Key Reagents | Intermediate | Product |

| Polonovski-Potier Reaction | m-CPBA, TFAA | Iminium ion | Apparicine |

Biosynthetic Pathway Elucidation and Engineering

Identification of Precursor Molecules and Intermediates

The biosynthesis of pericalline, like other MIAs, originates from the primary precursor strictosidine (B192452). plos.org Strictosidine is formed through the condensation of tryptamine (B22526), which provides the indole (B1671886) ring, and secologanin, a monoterpenoid derived from geraniol. plos.org Tryptamine itself is a product of the decarboxylation of the amino acid tryptophan. plos.org

From strictosidine, the pathway to this compound involves several key intermediates. One of the central intermediates is stemmadenine (B1243487). researchgate.netresearchgate.netresearchgate.net Biogenetic proposals suggest that stemmadenine undergoes a series of transformations to yield a variety of alkaloids, including those of the uleine (B1208228) and this compound type. researchgate.net An iminium ion intermediate, derived from stemmadenine, is believed to be a critical branch point in the biosynthesis of several related alkaloids. researchgate.net

| Precursor/Intermediate | Role in Biosynthesis |

| Tryptophan | Ultimate precursor of the tryptamine unit. plos.org |

| Tryptamine | Provides the indole ring structure. plos.org |

| Secologanin | Monoterpenoid precursor that condenses with tryptamine. plos.org |

| Strictosidine | The first key intermediate in MIA biosynthesis. plos.org |

| Stemmadenine | A key downstream intermediate leading to various alkaloid families. researchgate.netresearchgate.netresearchgate.net |

| Iminium Ion | A reactive intermediate branching from the stemmadenine pathway. researchgate.net |

Enzymatic Characterization of Biosynthetic Steps

The enzymatic steps leading to this compound are part of the broader MIA biosynthetic network. The initial formation of strictosidine is catalyzed by strictosidine synthase , which facilitates the stereospecific condensation of tryptamine and secologanin. researchgate.net Following the formation of strictosidine, a series of tailoring enzymes, including oxidases and reductases, modify the core structure to produce the diverse array of MIAs. rsc.org

While the specific enzymes for every step in the this compound pathway have not all been individually characterized, research into related MIA pathways provides insights. For example, cytochrome P450 monooxygenases are known to be involved in various hydroxylation and rearrangement reactions. nih.gov The conversion of stemmadenine and its derivatives likely involves a cascade of oxidative and rearrangement reactions catalyzed by such enzymes. researchgate.net The characterization of these enzymes often involves heterologous expression in organisms like Saccharomyces cerevisiae or Escherichia coli, followed by in vitro assays with putative substrates to determine their function. nih.govplos.org

Genetic Basis of this compound Biosynthesis (e.g., gene cluster identification)

The genes responsible for the biosynthesis of secondary metabolites like this compound are often organized into biosynthetic gene clusters (BGCs) within the plant genome. nih.govjmicrobiol.or.kr This clustering facilitates the co-regulation and inheritance of the entire pathway. While the complete BGC for this compound has not been fully elucidated, the identification of genes for enzymes in the upstream MIA pathway, such as strictosidine synthase, has been a significant step. researchgate.net

The discovery of BGCs is often accomplished through genome mining and comparative genomics. rsc.orgmdpi.com By sequencing the genomes of plants known to produce this compound and related alkaloids, researchers can identify clusters of genes homologous to known MIA biosynthetic genes. nih.gov The function of these candidate genes can then be verified through gene knockout or heterologous expression studies. jmicrobiol.or.kr The identification of the complete this compound BGC will be instrumental for metabolic engineering efforts. nih.gov

Metabolic Engineering Strategies for Production Optimization in Heterologous Systems

The low abundance of many valuable alkaloids in their native plant sources has driven the development of metabolic engineering strategies for their production in microbial hosts, often referred to as heterologous systems. lbl.govuniv-tours.fr Organisms like Escherichia coli and Saccharomyces cerevisiae are commonly used as chassis for reconstructing plant biosynthetic pathways due to their fast growth and well-established genetic tools. lbl.govnih.gov

Strategies for optimizing this compound production in heterologous hosts include:

Suppression of Competing Pathways: Redirecting precursor molecules away from competing metabolic pathways and towards this compound biosynthesis can increase yields. nih.gov This can be achieved by knocking out or downregulating genes in those competing pathways.

Pathway Reconstitution: The entire biosynthetic pathway, once fully identified, can be transferred into a heterologous host. univ-tours.fr This often requires significant engineering to ensure proper enzyme function and localization.

Precursor Feeding: Supplying the heterologous system with key intermediates, such as tryptamine or stemmadenine, can bypass early steps in the pathway and boost the production of the final compound. cnjournals.com

These approaches have the potential to create sustainable and scalable production platforms for this compound and other medicinally important alkaloids. iums.orgwindows.net

Comparative Biosynthesis with Structurally Related Indole Alkaloids

The biosynthetic pathway of this compound is intricately linked with that of numerous other monoterpene indole alkaloids. The central precursor, strictosidine, gives rise to a vast diversity of chemical scaffolds through the action of different tailoring enzymes. plos.org

A key comparison can be made with alkaloids derived from the same intermediate, stemmadenine. Stemmadenine is a crucial branch point leading to several major MIA families, including the Aspidosperma, Iboga, and Strychnos alkaloids. researchgate.net For instance, the biosynthesis of ajmaline, another important MIA, also proceeds through the strictosidine and stemmadenine pathway, but diverges to form its unique structure. thegoodscentscompany.comnih.gov Similarly, the anticancer bisindole alkaloids vinblastine (B1199706) and vincristine (B1662923) are formed from the coupling of vindoline (B23647) and catharanthine, both of which are ultimately derived from strictosidine. univ-tours.fr

Research on Pericalline Derivatives, Analogs, and Structure Activity Relationships

Rational Design and Synthesis of Pericalline Analogs

No publicly available research details the rational design and synthesis of this compound analogs.

Semi-Synthetic Modifications and Chemical Derivatization

There is no information in the public domain regarding the semi-synthetic modification or chemical derivatization of this compound.

In Vitro Structure-Activity Relationship (SAR) Profiling

Without synthesized derivatives, no in vitro structure-activity relationship profiling for this compound has been reported.

The key pharmacophoric features of this compound have not been defined in the absence of SAR data.

No QSAR models or predictive analytics for this compound derivatives are available in the scientific literature.

Conformational Analysis and Its Role in Molecular Recognition

There are no published studies on the conformational analysis of this compound or its role in molecular recognition.

Molecular and Cellular Mechanisms of Action Research in Vitro and in Silico

Investigation of Protein-Ligand Interactions and Binding Dynamics

In silico molecular docking studies have been employed to predict and analyze the binding affinity of pericalline with specific protein targets. These computational methods calculate the binding energy between a ligand (this compound) and a target protein, offering a quantitative measure of their interaction strength. One such study investigating potential anti-cancer activity explored the interaction of this compound with a protein target implicated in breast cancer, revealing a significant binding affinity. researchgate.net

| Target Protein | Study Type | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Breast Cancer-Related Protein | Molecular Docking | -7.5 | researchgate.net |

This strong binding energy suggests a stable interaction, forming the basis for further experimental validation of this potential protein-ligand interaction.

Receptor Target Identification and Validation (e.g., opioid receptors, adenosine (B11128) receptors)

A significant finding in the study of this compound is its activity at opioid receptors. In vitro receptor binding studies have confirmed that this compound interacts with this class of receptors, which are well-known for their role in the central nervous system. thieme-connect.comnih.gov

Fractionation of extracts from Picralima nitida cell cultures, guided by opiate receptor binding assays, led to the isolation of this compound as an active compound. thieme-connect.com The binding affinity of this compound was quantified, demonstrating its ability to inhibit ligand binding to opioid receptors in the micromolar range, comparable to the weak analgesic codeine. thieme-connect.com This interaction suggests a potential modulatory effect on opioid-mediated signaling pathways. There is currently no available research in the provided results indicating that this compound interacts with adenosine receptors.

| Receptor Target | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Opiate Receptor | Receptor Binding Assay | IC₅₀ | 2.3 µMol/l | thieme-connect.com |

| Opiate Receptor | Receptor Binding Assay | Kᵢ | 2.65 µM | researchgate.net |

Enzyme Modulation and Inhibition Kinetics

The antiviral properties of this compound strongly imply an interaction with viral enzymes that are critical for replication. nih.govresearchgate.net The mechanism of action for many antiviral alkaloids involves the inhibition of essential viral enzymes, such as reverse transcriptase or proteases, which are necessary for the synthesis of viral components and maturation. nih.govnih.gov

While the specific enzymes targeted by this compound have not been fully characterized in the available literature, its documented activity against HIV suggests a potential inhibitory effect on key enzymes in the HIV life cycle. nih.govencyclopedia.pub The structural features of this compound, specifically its piperidine (B6355638) ring and free hydroxyl groups, have been identified as crucial for its anti-HIV activity. nih.govencyclopedia.pubdokumen.pub Detailed enzyme inhibition kinetic studies, which would determine parameters like Kₘ or Vₘₐₓ changes, are needed to fully elucidate the specific inhibitory mechanisms. khanacademy.orglibretexts.org

Cellular Pathway Perturbation Analysis (e.g., viral replication pathways, cell cycle modulation)

This compound has been shown to perturb cellular pathways, most notably viral replication pathways. nih.govencyclopedia.pubtums.ac.ir Its efficacy has been demonstrated against several distinct viruses, indicating a disruption of processes essential for the viral life cycle.

Viral Replication Pathways: Research has documented that this compound is among the most effective alkaloids isolated from Catharanthus species against polio type III virus. nih.govencyclopedia.pub It also shows activity against the vaccinia virus. tums.ac.ir Furthermore, its ability to inhibit HIV replication points to interference with critical steps in the retroviral life cycle, such as entry, reverse transcription, or integration. nih.govnih.govencyclopedia.pub Studies on Herpes Simplex Virus type 1 (HSV-1) showed that this compound extract has a greater effect in post-treatment assays, suggesting it inhibits the later stages of viral replication within the host cell. tums.ac.ir

Cell Cycle Modulation: The cell cycle is a fundamental process that can be targeted by bioactive compounds. nih.govkhanacademy.org However, based on the available research, there is no direct evidence to suggest that this compound's mechanism of action involves the modulation of the cell cycle. Perturbation of this pathway remains a potential area for future investigation.

Molecular Basis of Observed Biological Activities (e.g., antiviral, cytotoxicity in cell lines)

The biological activities of this compound are a direct consequence of its molecular interactions with host and viral targets.

Antiviral Activity: The molecular basis for this compound's antiviral effect is attributed to its ability to interfere with viral replication. researchgate.netresearchgate.netljmu.ac.uk For HIV, the mechanism is linked to its chemical structure, where the piperidine ring and free hydroxyl groups are believed to interact with and inhibit viral components, likely enzymes crucial for replication. nih.govencyclopedia.pubdokumen.pub Against HSV-1, the primary mechanism appears to be the inhibition of viral replication after the virus has entered the host cell. tums.ac.ir

Cytotoxicity in Cell Lines: The cytotoxic profile of this compound appears to be dependent on the cell line and context. One study reported that this compound, along with several other alkaloids, was devoid of cytotoxicity against P-1534 leukemia cells. researchgate.net In studies evaluating its antiviral properties on Vero cells, the cytotoxicity was measured to establish a selectivity index, which indicates the compound is significantly more toxic to the virus than to the host cells. tums.ac.ir In contrast, in silico docking studies have suggested a strong binding affinity to a breast cancer-related protein target, hinting at a potential for selective cytotoxicity that warrants further experimental investigation. researchgate.net

Multi-Targeting Approaches and Polypharmacology

The available evidence suggests that this compound exhibits properties of a polypharmacological agent, meaning it interacts with multiple molecular targets. scribd.com This is demonstrated by its dual activity against distinct biological systems: it inhibits viral replication processes and concurrently modulates host opioid receptors. thieme-connect.comnih.gov This multi-target profile is a characteristic of compounds that can produce complex biological effects by engaging different pathways simultaneously. Further computational studies have also indicated that this compound has the potential to bind to several other targets, supporting the hypothesis of a broader polypharmacological role. scribd.com

Advanced Analytical Methodologies for Pericalline Research

High-Resolution Chromatography (e.g., HPLC, UPLC) Coupled with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation, identification, and quantification of phytochemicals like pericalline. wikipedia.orgmeasurlabs.com When coupled with mass spectrometry (MS), these methods provide an unparalleled level of sensitivity and selectivity. rsc.org

HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. wikipedia.org UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), which allows for higher operating pressures, leading to significantly faster analysis times, improved resolution, and enhanced sensitivity. mdpi.com

Mass spectrometry, when linked to a chromatography system, acts as a highly specific detector. rsc.org It ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which is crucial for determining the elemental composition of a molecule and for distinguishing between compounds with very similar masses. ijpras.com Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, yielding a characteristic fragmentation pattern that serves as a "fingerprint" for structural elucidation. nih.gov

In the context of this compound research, a typical HPLC-MS or UPLC-MS/MS method would involve the extraction of alkaloids from a biological source, such as the leaves of Catharanthus roseus. sci-hub.senotulaebotanicae.ro The extract is then injected into the chromatograph, where this compound and other related alkaloids are separated on a reversed-phase column (e.g., C18). A gradient elution program, using a mixture of solvents like acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate, is often employed to achieve optimal separation. nih.gov

Upon elution from the column, the analytes enter the mass spectrometer. For this compound, positive electrospray ionization (ESI) would be a common ionization technique, generating the protonated molecule [M+H]⁺. In a quantitative study, the instrument would operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored, providing high specificity and sensitivity. ijpras.comnih.gov For instance, a study on related alkaloids in C. roseus used LC-IT-MS to quantify compounds by monitoring specific precursor and product ions. nih.gov While a specific method for this compound is not extensively documented, a hypothetical MRM transition could be derived from its molecular weight and expected fragmentation pattern.

Table 1: Hypothetical UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | Hypothetical: m/z of [M+H]⁺ → m/z of a characteristic fragment ion |

| Collision Energy | Optimized for the specific transition |

This table presents a plausible set of parameters based on established methods for similar alkaloids.

Capillary Electrophoresis (CE) for Purity and Isomer Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules and for assessing the purity of compounds. nvkc.nl It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates ions based on their electrophoretic mobility in a buffer-filled capillary under the influence of a high electric field. sciex.comscirp.org

For purity analysis of a this compound sample, CZE can effectively separate the main compound from any charged impurities or degradation products. mdpi.com The method involves dissolving the sample in a suitable buffer and injecting a small plug into the capillary. The application of a high voltage drives the migration of the analytes toward the detector. The resulting electropherogram displays peaks corresponding to the different components, with the peak area being proportional to the concentration. This allows for the quantitative determination of purity. nih.gov

Furthermore, CE is a powerful tool for the separation of isomers, which can be challenging for chromatographic methods. rsc.org By adding chiral selectors, such as cyclodextrins, to the background electrolyte, enantiomers of a compound can be resolved. While this compound itself is not chiral, related indole (B1671886) alkaloids can exist as isomers. CE can be used to separate positional isomers or stereoisomers of this compound analogues or derivatives that may be present in a sample. The differential interaction of the isomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. rsc.orgspringernature.com

Table 2: Illustrative CZE Method for this compound Purity Assessment

| Parameter | Value/Description |

| CE System | Capillary Electrophoresis System with UV detector |

| Capillary | Fused Silica (B1680970), 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Sodium Borate Buffer, pH 9.2 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

This table provides a representative CZE method based on common practices for alkaloid analysis. scirp.orgnih.gov

Metabolomics Approaches for Profiling this compound and Related Metabolites

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. thermofisher.com In the context of this compound research, metabolomics can provide a snapshot of the metabolic state of a Catharanthus roseus plant, revealing the presence and relative abundance of this compound, its precursors, and other related alkaloids. mdpi.comnih.gov This is invaluable for understanding the biosynthesis of this compound and how its production is regulated within the plant.

Metabolomics studies typically employ either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) as the analytical platform. nih.gov For the analysis of a broad range of alkaloids, LC-MS is often preferred due to the polarity and thermal lability of many of these compounds. nih.gov

In a metabolomics workflow, an extract of the plant material is analyzed by a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument. thermofisher.com The instrument collects data on all detectable ions within a certain mass range. The resulting complex dataset is then processed using specialized software to detect features (unique m/z and retention time pairs) and align them across different samples. Statistical analysis, such as principal component analysis (PCA), can then be used to identify metabolites that differ significantly between different plant tissues or under different growth conditions. nih.gov

The identification of metabolites is a key challenge in metabolomics. nih.gov It is typically achieved by comparing the accurate mass and MS/MS fragmentation pattern of an unknown feature to spectral libraries or databases. biorxiv.org For novel compounds, extensive spectroscopic analysis (including NMR) is required for full structural elucidation. Through such approaches, it is possible to profile not only this compound but also a wide array of other terpenoid indole alkaloids (TIAs) and their precursors, such as tryptophan and secologanin, providing a holistic view of the metabolic network. universiteitleiden.nlnih.gov

Table 3: Key Metabolites in the Terpenoid Indole Alkaloid Pathway

| Compound | Class | Role |

| Tryptophan | Amino Acid | Primary precursor (indole moiety) universiteitleiden.nl |

| Secologanin | Secoiridoid | Primary precursor (terpenoid moiety) nih.gov |

| Strictosidine (B192452) | Monoterpenoid Indole Alkaloid | Common intermediate for all TIAs universiteitleiden.nl |

| Catharanthine | Monoterpenoid Indole Alkaloid | Precursor for dimeric alkaloids sci-hub.se |

| Vindoline (B23647) | Monoterpenoid Indole Alkaloid | Precursor for dimeric alkaloids nih.gov |

| This compound | Indole Alkaloid | Subject of analysis |

| Ajmalicine | Monoterpenoid Indole Alkaloid | Related TIA with pharmaceutical use nih.gov |

| Serpentine | Monoterpenoid Indole Alkaloid | Related TIA with pharmaceutical use universiteitleiden.nl |

Advanced Spectroscopic Methods for In Situ and Real-Time Analysis

Advanced spectroscopic techniques offer the potential for in situ and real-time analysis, allowing researchers to monitor chemical processes as they occur without the need for sample extraction and preparation. process-insights.com These methods are particularly valuable for studying the dynamics of this compound biosynthesis within living plant tissues or in bioreactor systems.

Near-infrared (NIR) and Raman spectroscopy are powerful non-destructive techniques that can provide real-time information about the chemical composition of a sample. process-insights.comresearchgate.net By using fiber-optic probes, these spectroscopic methods can be implemented directly into a process stream or cultivation vessel. process-insights.com For example, in situ Raman spectroscopy could potentially be used to monitor the formation of key intermediates and the accumulation of this compound during the growth of C. roseus cell cultures. The technique works by detecting the inelastic scattering of laser light, which provides a vibrational fingerprint of the molecules present.

Another promising approach is the coupling of mass spectrometry to thermogravimetric analysis (TGA-MS). This technique provides real-time monitoring of the gases evolved from a sample as it is heated. hiden.fr While more suited for studying the thermal stability and decomposition of the purified compound, it can provide valuable information on the volatile products formed.

Furthermore, techniques like in situ attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy could be adapted to study the enzymatic reactions involved in this compound biosynthesis. frontiersin.org This would allow for the direct observation of changes in the functional groups of reactants and products in real-time. The development and application of these advanced spectroscopic methods hold the key to a deeper understanding of the dynamic processes governing the production of this compound.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, this is often used to predict the binding mode and affinity of a small molecule, such as Pericalline, to the binding site of a target protein. Virtual screening, a broader application of docking, involves rapidly screening large libraries of compounds against a protein target to identify potential hits. researchgate.netnih.gov

For this compound, a virtual screening campaign could be initiated by docking it against a panel of known protein targets associated with various diseases. The binding affinities, typically expressed as a docking score in kcal/mol, would be calculated to rank potential interactions. For instance, indole (B1671886) alkaloids have been investigated as inhibitors of targets like the main protease of SARS-CoV-2 and Dipeptidyl Peptidase-IV (DPP-IV). researchgate.netingentaconnect.com A lower binding energy suggests a more stable ligand-protein complex. researchgate.net

The docking process would reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues within the protein's active site. For example, studies on other indole alkaloids have highlighted the importance of π-π stacking interactions with hydrophobic pockets of receptors. ingentaconnect.com These predicted interactions would provide a structural hypothesis for this compound's mechanism of action and guide further experimental validation.

Illustrative Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) (Hypothetical) | Interacting Residues (Hypothetical) |

|---|---|---|---|

| SARS-CoV-2 Mpro | 6LU7 | -7.8 | HIS41, CYS145, GLU166 |

| DPP-IV | 2P8S | -8.5 | TYR662, TRP659, ARG125 |

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a detailed view of the behavior of atoms and molecules over time by modeling the forces and motions that govern their interactions. mdpi.comresearchgate.net This technique is crucial for assessing the stability of a predicted ligand-protein complex in a dynamic, solvated environment that mimics physiological conditions. chemmethod.comacs.org

Following the identification of a high-ranking docked pose of this compound with a potential protein target, an MD simulation, typically on the order of nanoseconds, would be performed. chemmethod.com The stability of the complex would be evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD suggests that the ligand remains securely bound within the active site. researchgate.net

Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which amino acid residues in the protein exhibit the most significant conformational changes upon this compound binding. The persistence of key interactions, like hydrogen bonds identified in docking, can also be monitored throughout the simulation to confirm their stability. researchgate.net Such simulations have been instrumental in validating the binding stability of other indole alkaloids to their targets. researchgate.netnih.gov

Illustrative MD Simulation Stability Parameters for this compound-Protein Complex

| Parameter | Value (Hypothetical) | Interpretation |

|---|---|---|

| Average RMSD of Protein | 1.5 Å | Indicates a stable protein backbone during the simulation. |

| Average RMSD of Ligand | 0.8 Å | Shows the ligand remains stably bound in the active site. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netchemmethod.com These methods can elucidate fundamental properties that govern a molecule's behavior in chemical reactions and biological interactions. For this compound, DFT calculations could be used to determine a range of quantum chemical parameters.

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. chemmethod.combiorxiv.org Other calculated properties such as ionization potential, electron affinity, electronegativity, and chemical hardness provide further insights into the molecule's potential to donate or accept electrons, which is fundamental to its interaction with biological macromolecules. frontiersin.org

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential on the this compound molecule. mdpi.com These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack, thereby guiding the understanding of its binding interactions with protein targets. mdpi.com

Illustrative Quantum Chemical Properties of this compound (DFT B3LYP/6-31G) *

| Parameter | Value (Hypothetical) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential | 6.8 eV |

Cheminformatics and Machine Learning for Predictive Modeling

Cheminformatics integrates computational methods to analyze large datasets of chemical compounds and predict their properties and activities. ijpsr.com Machine learning (ML), a subset of artificial intelligence, is increasingly used in cheminformatics to build predictive models from this data. frontiersin.org These models can forecast a range of properties, from biological activity against a specific target to physicochemical characteristics.

For this compound, cheminformatics approaches could be used to compare its structural features to those of known active and inactive molecules in large chemical databases. Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of cheminformatics, could be developed using a dataset of indole alkaloids with known activities. ijpsr.com By representing the molecular structure of this compound using numerical descriptors (e.g., fingerprints or 3D descriptors), its activity could be predicted by the trained ML model.

These predictive models, once validated, can be used to screen virtual libraries of this compound analogs before undertaking their chemical synthesis, thereby prioritizing compounds with a higher probability of desired biological activity. This data-driven approach accelerates the drug discovery process by focusing resources on the most promising candidates. frontiersin.org

In Silico ADMET Prediction for Research Lead Prioritization

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. isfcppharmaspire.com In silico ADMET prediction provides an early assessment of these properties, helping to identify potential liabilities and prioritize compounds for further development.

A variety of computational models and web-based tools can be used to predict the ADMET profile of this compound. chemmethod.com For example, its potential for oral bioavailability can be assessed using Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Other important predictions include its likelihood of crossing the blood-brain barrier, its potential to inhibit key metabolic enzymes like Cytochrome P450, and its predicted toxicity endpoints.

These in silico predictions, while not a substitute for experimental testing, are crucial for the early-stage filtering of compounds. By providing a comprehensive ADMET profile for this compound, researchers can make more informed decisions about its potential as a research lead, long before committing to resource-intensive preclinical studies. chemmethod.comfrontiersin.org

Illustrative In Silico ADMET Profile for this compound

| ADMET Property | Predicted Value (Hypothetical) | Status (Hypothetical) |

|---|---|---|

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeation | High | Favorable for CNS targets |

| CYP2D6 Inhibition | Non-inhibitor | Favorable |

| AMES Toxicity | Non-mutagenic | Favorable |

Emerging Research Avenues and Future Directions in Pericalline Studies

Integration of Omics Technologies (e.g., transcriptomics, proteomics) with Metabolomics

The integration of multiple "omics" technologies offers a powerful approach to comprehensively understand the biological effects of pericalline. labmanager.comquanticate.com By combining metabolomics, which studies the complete set of small-molecule chemicals in a biological sample, with transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins), researchers can create a more holistic picture of the cellular and molecular processes influenced by this compound. quanticate.comhumanspecificresearch.orgmdpi.com

This multi-omics strategy allows for the correlation of changes in gene expression (transcriptomics) with alterations in protein levels and modifications (proteomics), and the resulting changes in the metabolic profile (metabolomics). metwarebio.com Such an integrated analysis can help identify the specific metabolic pathways and key regulatory genes and proteins that are affected by this compound. mdpi.commetwarebio.com For instance, understanding the biosynthetic pathways of bioactive metabolites is a key application of omics in medicinal plant research. researchgate.net This comprehensive view can elucidate the compound's mechanism of action at a systems level, moving beyond single-target interactions. labmanager.commdpi.com

| Omics Technology | Focus of Study | Potential Insights for this compound Research |

| Transcriptomics | Analysis of all RNA molecules (the transcriptome) | Identification of genes whose expression is altered by this compound, revealing potential cellular pathways and biological processes it influences. humanspecificresearch.orgnih.gov |

| Proteomics | Large-scale study of proteins | Understanding how this compound affects protein expression, modification, and interaction networks to carry out cellular functions. humanspecificresearch.orgnih.gov |

| Metabolomics | Comprehensive analysis of all metabolites | Revealing the ultimate downstream effects of this compound on cellular metabolism and identifying specific metabolic pathways it modulates. humanspecificresearch.orgnih.gov |

| Multi-Omics | Integrated analysis of data from two or more omics disciplines | A holistic view of this compound's biological impact, connecting genomic, transcriptomic, proteomic, and metabolomic changes to understand its mechanism of action. labmanager.com |

Development of this compound as a Chemical Biology Probe

The development of this compound into a chemical biology probe presents a significant research opportunity. nih.gov Chemical probes are small molecules used to study biological systems, and a well-characterized probe based on this compound could be instrumental in identifying its specific cellular targets and dissecting its mechanism of action. nih.govmdpi.com

Creating a this compound-based probe would involve synthesizing derivatives that retain biological activity while incorporating a reporter tag or a reactive group for target identification. mdpi.com For instance, a probe could be designed with a photo-activatable group and a clickable tag to allow for covalent cross-linking to its target proteins upon UV irradiation, followed by enrichment and identification using mass spectrometry. mdpi.com The availability of an inactive analogue to serve as a negative control is also crucial for validating the specific effects of the probe. nih.gov Such tools would enable researchers to pull down the direct binding partners of this compound from cell lysates, providing conclusive evidence of its molecular targets and shedding light on its polypharmacology. mdpi.com

Nanotechnology Applications in Research (e.g., controlled delivery for in vitro studies)

Nanotechnology offers innovative solutions to overcome challenges in studying compounds like this compound, particularly in a research context. mdpi.com For in vitro studies, nanoparticle-based delivery systems can be employed to enhance the solubility and stability of this compound, ensuring more consistent and reproducible results in cell-based assays. nih.govmdpi.com

Various types of nanoparticles, such as lipid nanoparticles, polymeric nanoparticles, and gold nanoparticles, can be engineered to encapsulate this compound. nih.gov These nanocarriers can be designed for controlled release, allowing for sustained exposure of cells to the compound over a specific period. mdpi.com This is particularly useful for long-term in vitro experiments. nih.gov Furthermore, the surface of these nanoparticles can be functionalized to facilitate cellular uptake, ensuring efficient delivery of this compound into the target cells. nih.gov The use of bio-engineered microtissues, such as multicellular spheroids, in conjunction with nanoparticle delivery systems can provide a more physiologically relevant in vitro model that better mimics the three-dimensional environment of tissues in the body. nih.gov

Addressing Challenges in In Vivo Research Models (non-human, non-clinical)

While in vivo research is a critical step in understanding the biological effects of a compound, it comes with inherent challenges, particularly when using non-human models. criver.com A significant issue is the translatability of findings from animal models to human physiology, as metabolic pathways and physiological responses can differ considerably between species. nih.govama-assn.org For instance, a drug's effectiveness or toxicity profile in an animal model may not accurately predict its behavior in humans. aavs.orggenoskin.com

Several factors contribute to these challenges, including the choice of animal species and strain, the method used to induce a particular condition, and variations in dosing schedules. nih.gov The high failure rate of drugs transitioning from preclinical animal studies to clinical trials underscores the limitations of these models. genoskin.com Moreover, the stress experienced by laboratory animals can affect experimental outcomes. ama-assn.org To improve the predictive value of non-human in vivo studies on this compound, researchers must carefully select the most appropriate animal models and rigorously design their experiments to minimize variability and enhance the relevance of the findings to human biology. taconic.com

Collaborative Frameworks and Open Science Initiatives in Natural Product Research

The advancement of research on natural products like this compound can be significantly accelerated through collaborative frameworks and open science initiatives. frontiersin.orgfrontiersin.org These approaches promote the sharing of data, methodologies, and research findings among the scientific community, fostering a more efficient and innovative research environment. frontiersin.org

Open science platforms and databases dedicated to natural products can serve as centralized repositories for chemical and biological data, including information on this compound. frontiersin.orgchemrxiv.org Such resources enable researchers to access and build upon existing knowledge, avoiding duplication of effort. chemrxiv.org Collaborative projects that bring together experts from various disciplines, such as chemistry, pharmacology, and botany, are also essential for a comprehensive understanding of natural products. frontiersin.org Initiatives that encourage interdisciplinary collaboration can lead to the development of standardized research protocols and the integration of diverse datasets, ultimately accelerating the discovery and development of new applications for compounds like this compound. d-nb.inforesearchgate.net

常见问题

Basic Research Questions

Q. How should researchers formulate precise and testable research questions for studying Pericalline's pharmacological mechanisms?

- Methodological Answer : Use the P-E/I-C-O framework to define:

- Population (e.g., specific cell lines or animal models),

- Exposure/Intervention (e.g., this compound dosage or administration routes),

- Comparison (control groups or alternative compounds),

- Outcome (e.g., cytotoxicity, receptor binding affinity).

- Ensure questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address gaps in pharmacokinetic or pharmacodynamic studies .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound-related preclinical studies?

- Methodological Answer :

- Specify materials (e.g., this compound purity, solvent used), equipment (e.g., HPLC specifications), and protocols (e.g., administration frequency).

- Follow NIH guidelines for preclinical reporting, including sample size justification and randomization procedures .

- Include detailed data analysis methods (e.g., ANOVA for dose-response comparisons) to enable replication .

Q. How can a systematic literature review be structured to identify gaps in this compound research?

- Methodological Answer :

- Use PerSPEcTiF to refine search terms by time, setting, and stakeholder perspectives (e.g., focus on in-vitro vs. in-vivo studies).

- Apply exclusion criteria (e.g., studies without purity validation) and document databases searched (e.g., PubMed, Scopus) .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictory findings in this compound's efficacy across different experimental models?

- Methodological Answer :

- Conduct iterative comparative analysis to identify confounding variables (e.g., metabolic differences between species).

- Use triangulation by combining quantitative (e.g., IC50 values) and qualitative data (e.g., histopathological observations) .

Q. How can the PerSPEcTiF framework be applied to synthesize qualitative evidence on this compound's complex interventions?

- Methodological Answer :

- Map studies by temporal factors (acute vs. chronic exposure) and stakeholder perspectives (e.g., clinical vs. biochemical endpoints).

- Use thematic coding to analyze mechanisms of action discrepancies (e.g., receptor selectivity vs. off-target effects) .

Q. What advanced statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound studies?

- Methodological Answer :

- Apply nonlinear regression models (e.g., sigmoidal Emax) to quantify efficacy thresholds.

- Validate results with sensitivity analysis to test robustness against outliers .

Q. How should researchers address ethical challenges in longitudinal studies involving this compound administration?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。